(1,3-Benzodioxol-5-ylmethyl)(2-methylbenzyl)amine
CAS No.: 418779-97-2
Cat. No.: VC1983312
Molecular Formula: C16H17NO2
Molecular Weight: 255.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 418779-97-2 |
|---|---|
| Molecular Formula | C16H17NO2 |
| Molecular Weight | 255.31 g/mol |
| IUPAC Name | 1-(1,3-benzodioxol-5-yl)-N-[(2-methylphenyl)methyl]methanamine |
| Standard InChI | InChI=1S/C16H17NO2/c1-12-4-2-3-5-14(12)10-17-9-13-6-7-15-16(8-13)19-11-18-15/h2-8,17H,9-11H2,1H3 |
| Standard InChI Key | MQTJXAAFBZGISI-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1CNCC2=CC3=C(C=C2)OCO3 |
| Canonical SMILES | CC1=CC=CC=C1CNCC2=CC3=C(C=C2)OCO3 |
Introduction
Chemical Identity and Structural Characteristics
Basic Chemical Information
(1,3-Benzodioxol-5-ylmethyl)(2-methylbenzyl)amine is characterized by specific chemical identifiers and properties that define its molecular identity. The compound exhibits distinctive structural features that contribute to its chemical behavior and potential applications.
| Property | Value |
|---|---|
| CAS Registry Number | 418779-97-2 |
| Molecular Formula | C₁₆H₁₇NO₂ |
| Molecular Weight | 255.31 g/mol |
| IUPAC Name | 1-(1,3-benzodioxol-5-yl)-N-[(2-methylphenyl)methyl]methanamine |
| Standard InChI | InChI=1S/C16H17NO2/c1-12-4-2-3-5-14(12)10-17-9-13-6-7-15-16(8-13)19-11-18-15/h2-8,17H,9-11H2,1H3 |
| Standard InChIKey | MQTJXAAFBZGISI-UHFFFAOYSA-N |
| SMILES Notation | CC1=CC=CC=C1CNCC2=CC3=C(C=C2)OCO3 |
The molecular structure consists of two primary components: a 1,3-benzodioxole moiety and a 2-methylbenzyl group connected via a secondary amine linkage. This arrangement creates a molecule with distinct regions of chemical reactivity and potential for various interactions.
Structural Features
The compound possesses several key structural features that influence its chemical behavior:
-
The benzodioxole ring system (1,3-benzodioxol-5-yl group) contains a methylenedioxy bridge that creates a five-membered heterocyclic ring fused to a benzene ring
-
The secondary amine (-NH-) serves as a linking group between the benzodioxole and methylbenzyl portions
-
The 2-methylbenzyl group features a methyl substituent at the ortho position of the benzene ring
-
The molecule contains multiple potential sites for hydrogen bonding, aromatic interactions, and chemical modifications
These structural elements collectively contribute to the compound's physical properties, chemical reactivity, and potential applications in various research contexts .
Physical and Chemical Properties
Physical Properties
While specific experimental data for (1,3-Benzodioxol-5-ylmethyl)(2-methylbenzyl)amine is limited in the literature, its physical properties can be reasonably predicted based on its structure and comparison with similar compounds.
The compound is expected to exist as a solid at room temperature with moderate solubility in organic solvents such as methanol, ethanol, and dimethyl sulfoxide due to its aromatic rings and secondary amine functionality. The benzodioxole and methylbenzyl groups contribute to its lipophilic character, while the secondary amine provides a degree of hydrophilicity and hydrogen bonding capability.
Chemical Reactivity
The chemical reactivity of (1,3-Benzodioxol-5-ylmethyl)(2-methylbenzyl)amine is governed by its functional groups and structural features:
-
The secondary amine (-NH-) can participate in:
-
Protonation/deprotonation reactions
-
Nucleophilic substitution reactions
-
Formation of amides or sulfonamides
-
Coordination with metal ions
-
-
The benzodioxole moiety can undergo:
-
Electrophilic aromatic substitution reactions at the aromatic ring
-
Reactions involving the methylenedioxy bridge
-
-
The 2-methylbenzyl group can participate in:
-
Benzylic oxidation reactions
-
Reactions involving the methyl substituent
-
Electrophilic substitution on the aromatic ring
-
The compound can form salts such as hydrobromide (CAS: 1609395-71-2), which affects its solubility profile and certain chemical properties while maintaining the core structural features .
Synthesis Methods
General Synthetic Approaches
The synthesis of (1,3-Benzodioxol-5-ylmethyl)(2-methylbenzyl)amine typically involves the formation of the secondary amine bond between the benzodioxole and methylbenzyl components. Several synthetic routes can be employed to prepare this compound:
Reductive Amination
This approach involves the reaction between 1,3-benzodioxole-5-carbaldehyde (piperonal) and 2-methylbenzylamine:
-
Formation of the imine intermediate through the reaction of piperonal with 2-methylbenzylamine
-
Reduction of the resulting imine using reducing agents such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaCNBH₃)
Direct Alkylation
This method involves the reaction of 1,3-benzodioxole-5-methylamine with 2-methylbenzyl halide:
-
Preparation of 1,3-benzodioxole-5-methylamine from corresponding precursors
-
Alkylation with 2-methylbenzyl chloride or bromide in the presence of a base such as potassium carbonate or triethylamine
-
Purification of the product through recrystallization or chromatographic techniques
Reaction Conditions and Considerations
The synthesis of (1,3-Benzodioxol-5-ylmethyl)(2-methylbenzyl)amine requires controlled conditions to ensure optimal yield and purity:
-
Temperature control is crucial, particularly for reductive amination steps
-
Selection of appropriate solvents such as tetrahydrofuran (THF), dimethylformamide (DMF), or acetonitrile
-
Catalyst selection for specific reaction steps
-
Purification techniques to remove by-products and unreacted starting materials
Industrial production methods would likely employ similar synthetic routes with modifications for scale, efficiency, and safety considerations.
Comparative Analysis with Related Compounds
Structural Analogues
(1,3-Benzodioxol-5-ylmethyl)(2-methylbenzyl)amine belongs to a family of compounds featuring the benzodioxole moiety connected to various amine-containing functional groups. Comparing it with related structures provides insights into structure-activity relationships and potential applications.
| Compound | CAS Number | Molecular Formula | Key Structural Difference |
|---|---|---|---|
| (1,3-Benzodioxol-5-ylmethyl)(2-methylbenzyl)amine | 418779-97-2 | C₁₆H₁₇NO₂ | Reference compound |
| (1,3-Benzodioxol-5-ylmethyl)(4-methylbenzyl)amine | 346704-23-2 | C₁₆H₁₇NO₂ | Methyl group at para position (4-) instead of ortho position (2-) |
| (1,3-Benzodioxol-5-ylmethyl)(2-chlorobenzyl)amine | 444908-92-3 | C₁₅H₁₄ClNO₂ | Chloro substituent instead of methyl group at ortho position |
| (1,3-Benzodioxol-5-ylmethyl)(4-chlorobenzyl)amine | 423735-65-3 | C₁₅H₁₄ClNO₂ | Chloro substituent at para position |
| N-(1,3-benzodioxol-5-ylmethyl)-N-methylamine | 15205-27-3 | C₉H₁₁NO₂ | Methyl group instead of methylbenzyl group |
The positional isomers and halogenated derivatives exhibit subtle differences in electronic distribution, steric effects, and lipophilicity that may influence their biological activities and chemical properties .
Structure-Property Relationships
The structural variations among these related compounds lead to differences in their physicochemical properties:
These structure-property relationships are crucial for understanding the compound's behavior in different environments and its potential interactions with biological targets .
Analytical Characterization
Spectroscopic Profile
The structural characterization of (1,3-Benzodioxol-5-ylmethyl)(2-methylbenzyl)amine typically involves multiple spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H-NMR would show characteristic signals for:
-
The methylenedioxy bridge protons of the benzodioxole ring (~5.9-6.0 ppm)
-
Aromatic protons from both ring systems (~6.7-7.2 ppm)
-
Methylene protons adjacent to the nitrogen (~3.6-3.8 ppm)
-
The ortho-methyl group protons (~2.2-2.4 ppm)
-
-
¹³C-NMR would display signals for all carbon atoms, including the distinctive methylenedioxy carbon (~100-101 ppm)
-
-
Mass Spectrometry:
-
Expected molecular ion peak at m/z 255 corresponding to the molecular weight
-
Fragmentation pattern likely showing loss of characteristic groups
-
-
Infrared Spectroscopy:
-
Characteristic bands for N-H stretching (~3300-3500 cm⁻¹)
-
C-O stretching from the methylenedioxy group (~1250-1270 cm⁻¹)
-
Aromatic C=C stretching (~1450-1600 cm⁻¹)
-
Chromatographic Behavior
The compound would typically be analyzable by various chromatographic techniques:
-
High-Performance Liquid Chromatography (HPLC):
-
Likely retention on reversed-phase columns due to its moderate lipophilicity
-
UV detection at wavelengths characteristic of aromatic systems (~210-280 nm)
-
-
Gas Chromatography (GC):
-
Analyzable with appropriate derivatization if needed
-
Characteristic retention time based on its structural features
-
These analytical characteristics provide essential tools for identification, purity assessment, and quantification in research and development contexts.
Chemical Classification and Regulatory Status
Chemical Classification
(1,3-Benzodioxol-5-ylmethyl)(2-methylbenzyl)amine belongs to several chemical classes:
-
Benzodioxole derivatives
-
Secondary amines
-
Benzylamines
-
Methylbenzyl compounds
This classification helps in understanding its chemical behavior, potential reactivity patterns, and relationships with other compounds of similar structural features.
Regulatory Considerations
Researchers working with this compound should be aware of potential regulatory considerations that may apply based on local laws and institutional policies governing research chemicals .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume